N-Benzylalaninehydrochloride
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Overview
Description
N-Benzylalaninehydrochloride: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of alanine, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylalaninehydrochloride typically involves the alkylation of alanine with benzyl chloride in the presence of a base. The reaction can be carried out under mild conditions, often using aqueous or alcoholic solvents. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as nickel or palladium can be employed to facilitate the reaction, and the use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Benzylalaninehydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form N-benzylalanine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-Benzylalanine.
Substitution: Various N-substituted alanine derivatives.
Scientific Research Applications
Chemistry: N-Benzylalaninehydrochloride is used as a building block in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: In the materials science industry, it can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-Benzylalaninehydrochloride exerts its effects involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include the modulation of enzyme activity or the alteration of protein conformation.
Comparison with Similar Compounds
N-Benzylglycinehydrochloride: Similar structure but with glycine instead of alanine.
N-Benzylserinehydrochloride: Contains a hydroxyl group on the side chain.
N-Benzylvalinehydrochloride: Features a branched side chain.
Uniqueness: N-Benzylalaninehydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group attached to alanine allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
GZAYAHLVTOOUMY-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=CC=C1.Cl |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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